

Application Notes and Protocols for FR167344 In Vivo Experiments

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Compound of Interest

Compound Name: FR167344 free base

Cat. No.: B10774503

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Introduction

FR167344 is a potent and selective non-peptide antagonist of the bradykinin B2 receptor.^[1] The bradykinin B2 receptor, a G protein-coupled receptor, is ubiquitously expressed and plays a significant role in mediating inflammatory responses, pain, and vasodilation. Activation of the B2 receptor by its ligand, bradykinin, triggers a cascade of intracellular signaling events that contribute to the pathophysiology of various inflammatory diseases and potentially cancer. These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and the underlying signaling pathways related to FR167344.

Data Presentation

In Vivo Anti-Inflammatory Efficacy of FR167344

Animal Model	Species	Administration Route	Dosage	Efficacy (ID50)	Vehicle	Reference
Carrageenan-induced Paw Edema	Rat	Oral	2.7 mg/kg	Inhibition of edema	Not specified	[1]
Kaolin-induced Writhing	Mouse	Oral	2.8 mg/kg (10 min), 4.2 mg/kg (15 min)	Inhibition of writhing	Not specified	[1]
Caerulein-induced Pancreatitis	Rat	Oral	13.8 mg/kg	Inhibition of pancreatic edema	Not specified	[1]
Caerulein-induced Pancreatitis	Rat	Oral	10.3 mg/kg	Reduction of blood amylase	Not specified	[1]
Caerulein-induced Pancreatitis	Rat	Oral	7.4 mg/kg	Reduction of blood lipase	Not specified	[1]

NCI In Vivo Antitumor Screening Data for FR167344

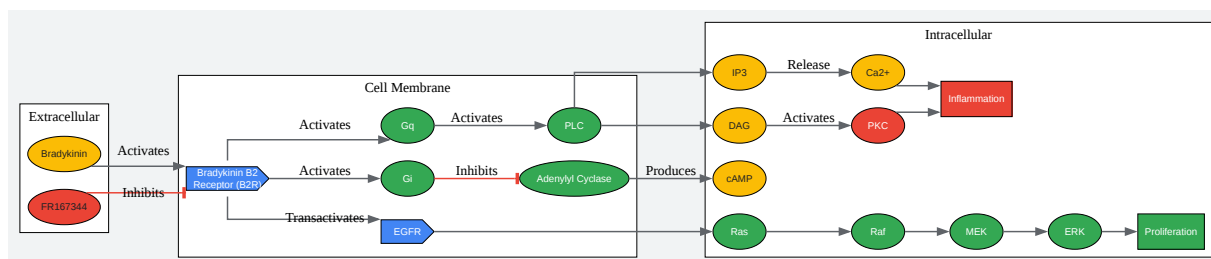
Schedule (Route)	Endpoint	Vehicle	Dose (mg/kg/injection)	Treated/Control (%)	Observations
Q04DX002 (ip)	Median survival time	Saline with Tween-80	25.0	103.0	Antitumor endpoint evaluated on day 30; 06/06 animals surviving on tox evaluation day.
Q04DX002 (ip)	Median survival time	Saline with Tween-80	50.0	100.0	Antitumor endpoint evaluated on day 30; 06/06 animals surviving on tox evaluation day.
Q04DX002 (ip)	Median survival time	Saline with Tween-80	100.0	108.0	Antitumor endpoint evaluated on day 30; 06/06 animals surviving on tox evaluation day.
Q04DX003 (ip)	Median survival time	Saline	50.0	108.0	Antitumor endpoint evaluated on day 30; 06/06 animals surviving on tox evaluation day.

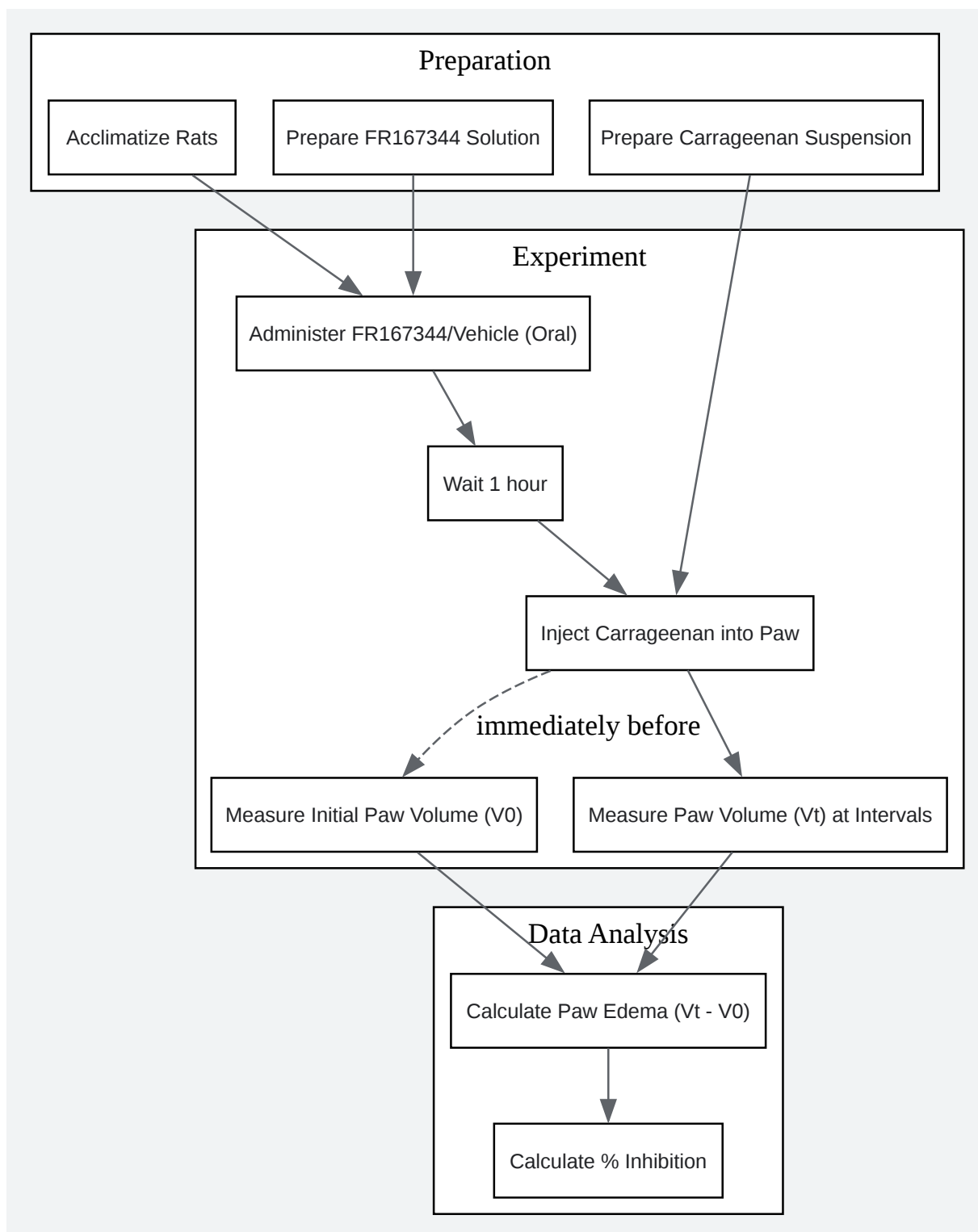
Q04DX003 (ip)	Median survival time	Saline	100.0	104.0	Antitumor endpoint evaluated on day 30; 06/06 animals surviving on tox evaluation day.
Q04DX003 (ip)	Median survival time	Saline	200.0	138.0	Antitumor endpoint evaluated on day 30; 05/06 animals surviving on tox evaluation day.

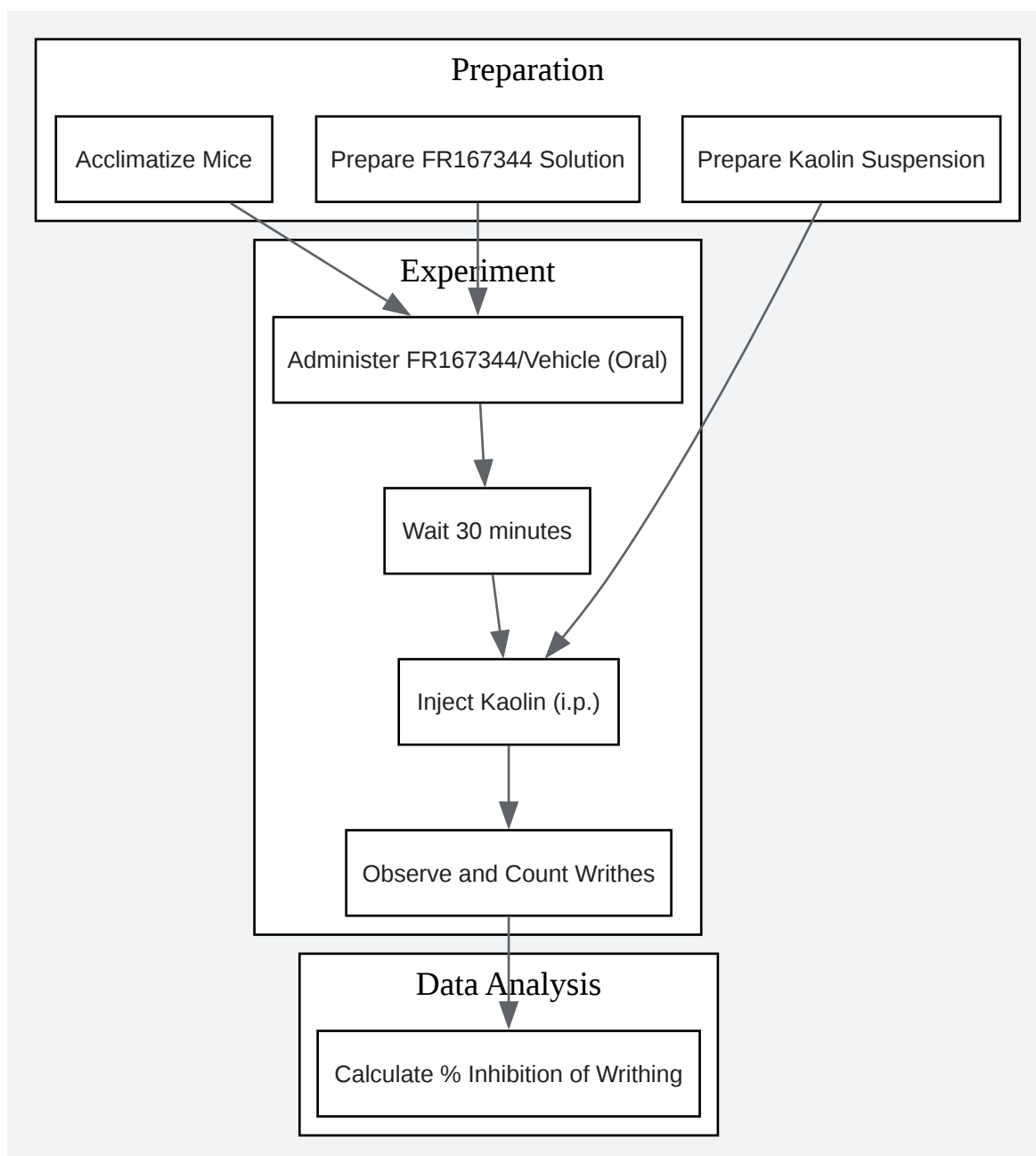
Signaling Pathways

Bradykinin B2 Receptor Signaling Pathway

Bradykinin binding to its B2 receptor (B2R), a G protein-coupled receptor (GPCR), initiates a complex signaling network. The B2R is primarily coupled to Gq and Gi proteins. Activation of Gq stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events contribute to various cellular responses, including inflammation and smooth muscle contraction. The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Furthermore, B2R activation can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is involved in cell proliferation and survival. FR167344, as a B2R antagonist, blocks the initial binding of bradykinin, thereby inhibiting these downstream signaling events.







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References

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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